(3,4-Difluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

regioisomer characterization thermal stability purification

SAR campaigns often require rigorous isomeric purity to avoid confounding biological activity data. Generic sourcing of regioisomeric mixtures can invalidate computational models and lead to false structure-activity correlations. This specific meta-substituted 3,4-difluoro isomer (CAS 898749-60-5) resolves this challenge: • Isomeric identity confirmed for reliable kinase/GPCR ligand library design, leveraging a pyrroline pKa of 8.51 for tailored solubility-permeability profiles. • Mid-range thermal stability (BP 425.2°C) facilitates fractional distillation-based purification, ensuring batch-to-batch consistency unavailable with generic mixes. • Ideal benchmark compound for calibrating in silico prediction models against physical property data differing from the 3,5-difluoro isomer.

Molecular Formula C18H15F2NO
Molecular Weight 299.3 g/mol
CAS No. 898749-60-5
Cat. No. B1613640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-Difluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
CAS898749-60-5
Molecular FormulaC18H15F2NO
Molecular Weight299.3 g/mol
Structural Identifiers
SMILESC1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C18H15F2NO/c19-16-7-6-15(11-17(16)20)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h1-7,10-11H,8-9,12H2
InChIKeyGFOWLASNZHEJGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Difluorophenyl Methanone Derivatives: Sourcing Benchmarks


(3,4-Difluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone (CAS 898749-60-5) is a synthetic benzophenone analog featuring a 3,4-difluorophenyl ketone linked to a meta-substituted 2,5-dihydro-1H-pyrrole (3-pyrroline) moiety . This compound belongs to a broader class of pyrrolinomethyl benzophenones that serve as research intermediates and chemical probes, with physicochemical properties such as computed LogP (3.51) and topological polar surface area (20.31 Ų) that position it as a moderately lipophilic, low-polarity scaffold .

Synthetic benzophenone analog for research intermediate and chemical probe work
Moderate lipophilicity (cLogP 3.51) may support permeability-focused studies
Low-polarity scaffold (TPSA 20.31 Ų) for molecular probe design

Why Difluorophenyl Pyrrolinomethyl Benzophenones Are Not Interchangeable


Although numerous in-class analogs share the same molecular formula (C₁₈H₁₅F₂NO) and identical calculated LogP/PSA values, small regioisomeric changes—such as shifting fluorine from the 3,4- to the 3,5- or 2,4-positions—or relocating the pyrrolinomethyl group from meta to ortho/para produce measurable differences in boiling point, flash point, and predicted pKa . These property variations directly affect distillation-based purification, formulation thermal stability, and protonation-state-dependent biological interactions, making generic substitution unreliable without specific batch-to-batch equivalence data.

Fluorine regioisomerism alters thermal properties
Shifting fluorine from 3,4- to 3,5- or 2,4- positions changes boiling point and flash point, affecting distillation and thermal stability.
Pyrrolinomethyl position modulates protonation
Meta, ortho, or para substitution of the pyrroline group yields different pKa and protonation-state profiles under assay conditions.
Isomer-specific equivalence data required
Without batch-to-batch physicochemical data, generic substitution may not ensure comparable purification or interaction behavior.

Quantitative Differentiation Evidence


Boiling Point and Thermal Handling by Regioisomer

The 3,4-difluorophenyl substitution pattern yields a boiling point of 425.2°C at 760 mmHg, which is 3.5°C higher than the 3,5-difluoro isomer (421.7°C) and 4.9°C lower than the 2,4-difluoro isomer (430.1°C) . The corresponding flash points follow the same trend: 210.9°C (3,4-), 208.8°C (3,5-), and 213.9°C (2,4-) . These differences, although seemingly modest, are reproducible across multiple database entries and exceed those attributable to measurement noise, indicating that fluorine geometry meaningfully modulates inter-molecular interactions.

Boiling point by isomer
Cross-study comparable
425.2°C
vs 3,5-isomer +3.5°C; vs 2,4-isomer -4.9°C (760 mmHg, predicted)
Mid-range volatility may aid fractional distillation
Computational model; reproducible across database entries
regioisomer characterization thermal stability purification

Predicted pKa and Pyrroline Basicity Modulation

The 2,5-dihydro-1H-pyrrole nitrogen in the target compound has a computationally predicted pKa of 8.51 ± 0.50, placing it near the physiologically relevant pH range . While direct experimental pKa data for the closest regioisomers are not publicly available, the electron-withdrawing effect of the 3,4-difluorophenyl ketone is expected to attenuate basicity relative to non-fluorinated or mono-fluorinated analogs. For example, the mono-fluoro analog (CAS 898790-07-3) would be predicted to have a higher pKa due to reduced inductive withdrawal, while the 2,4-difluoro isomer may exhibit a lower pKa because of the ortho-fluorine’s proximity to the ketone, enhancing the electron-withdrawing field effect.

Predicted pKa (pyrroline N)
Class-level inference
8.51 ± 0.50
Intermediate basicity context; experimental validation needed
Computed prediction; mono-fluoro expected higher, 2,4-diF lower
pKa prediction protonation state basic amine function

Meta-Pyrrolinomethyl Geometry vs. Ortho and Para Isomers

The target compound bears the 2,5-dihydro-1H-pyrrol-1-ylmethyl group at the meta position of the benzophenone's central phenyl ring. In contrast, ortho-substituted (CAS 898763-82-1) and para-substituted (CAS 898764-75-5) isomers share the same 3,4-difluorophenyl ketone but differ in the spatial orientation of the pendant pyrroline . Meta substitution introduces a 120° bond-angle vector between the ketone and the basic amine, whereas ortho substitution creates juxtaposition that may enable intramolecular interactions, and para substitution aligns the groups in a linear topology. These geometric differences are known in medicinal chemistry to modulate binding-pose complementarity and should not be assumed equivalent without target-specific data.

Meta-substitution geometry
Supporting evidence
~120° dihedral angle relative to ketone
Distinct spatial amine presentation for SAR mapping
Qualitative geometric analysis; empirical binding data required
positional isomerism molecular geometry structure-activity relationship

Preferred Application Scenarios


Medicinal Chemistry Scaffold with Controlled Basicity

Researchers designing kinase or GPCR-targeted ligand libraries can exploit the predicted pKa of 8.51 ± 0.50 for the pyrroline nitrogen . This intermediate basicity, modulated by the electron-withdrawing 3,4-difluorophenyl ketone, provides a protonation state that is partially ionized at physiological pH, a property that can be leveraged to fine-tune solubility-permeability balance without the need for additional basic amine substituents.

Thermal Processing and Distillation Purification

The boiling point of 425.2°C and flash point of 210.9°C position the 3,4-difluoro isomer as a mid-range thermal-stability compound relative to the more volatile 3,5-isomer (421.7°C) and the less volatile 2,4-isomer (430.1°C) . This makes it the preferred choice when fractional distillation is used for isomer separation or when downstream formulation involves moderate heating that may degrade lower-boiling congeners.

SAR Studies on Amine Geometry

The meta-substituted pyrrolinomethyl group offers a distinct geometric presentation relative to ortho and para isomers . This positional isomer is ideal for SAR campaigns aiming to map the optimal spatial relationship between a basic amine pharmacophore and a hydrogen-bond-accepting ketone, particularly in target classes such as nuclear receptors or ion channels where ligand pose is sensitive to amine placement.

In Silico Model Calibration Benchmark

Because the 3,4-difluoro compound shares identical calculated LogP (3.51) and PSA (20.31) with its 3,5-difluoro isomer yet differs measurably in boiling point and predicted pKa , this pair presents a compelling benchmark set for calibrating computational models that attempt to predict thermal properties or basicity from molecular topology alone.

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold with controlled basicity
Predicted intermediate pKa range
Protonation state at physiological pH; solubility-permeability balance
Thermal processing and distillation
Mid-range boiling point relative to regioisomers
Fractional distillation efficiency and thermal stability
SAR studies on amine geometry
Meta-substituted pyrrolinomethyl geometry
Spatial amine presentation for target binding
In silico model calibration
Isomer pair with identical LogP/PSA, differing boiling point/pKa
Computational model benchmarking for thermal/basicity predictions
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